Methyl 4-amino-2-fluoro-3-methylbenzoate

Description

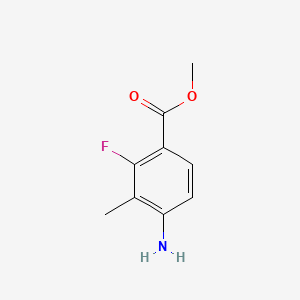

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-fluoro-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-7(11)4-3-6(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJJTDMBGBYZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659476 | |

| Record name | Methyl 4-amino-2-fluoro-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206680-26-3 | |

| Record name | Methyl 4-amino-2-fluoro-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-amino-2-fluoro-3-methylbenzoate

Introduction: Strategic Importance in Medicinal Chemistry

Methyl 4-amino-2-fluoro-3-methylbenzoate is a highly functionalized aromatic compound with significant potential as a key building block in modern drug discovery. While a specific CAS number for this precise ester is not prominently cataloged, its parent carboxylic acid, 4-amino-2-fluoro-3-methylbenzoic acid, is recognized under CAS number 194804-84-7.[1][2] The strategic placement of amino, fluoro, and methyl groups on the benzene ring, combined with the reactive methyl ester functionality, makes this molecule a versatile scaffold for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.[3] Consequently, fluorinated organic compounds are of high interest to researchers in oncology, neurology, and infectious diseases.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Methyl 4-amino-2-fluoro-3-methylbenzoate, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Analysis

| Property | Predicted Value/Information | Rationale |

| Molecular Formula | C₉H₁₀FNO₂ | Based on the structure. |

| Molecular Weight | 183.18 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light yellow solid | Typical for substituted aminobenzoates. |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water. | The methyl ester group increases lipophilicity compared to the parent carboxylic acid. |

| Storage | Store in a cool, dry, and well-ventilated area, protected from light. | Standard practice for aromatic amines to prevent degradation. |

Proposed Synthesis Pathway

The most direct and logical synthetic route to obtain Methyl 4-amino-2-fluoro-3-methylbenzoate is through the esterification of its parent carboxylic acid, 4-amino-2-fluoro-3-methylbenzoic acid. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize Methyl 4-amino-2-fluoro-3-methylbenzoate from 4-amino-2-fluoro-3-methylbenzoic acid.

Materials:

-

4-amino-2-fluoro-3-methylbenzoic acid (CAS: 194804-84-7)

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-amino-2-fluoro-3-methylbenzoic acid in an excess of anhydrous methanol (e.g., 20 mL per gram of carboxylic acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the carboxylic acid's molar equivalent) to the solution. The addition is exothermic and should be done slowly.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Neutralization: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is no longer acidic.

-

Aqueous Wash: Wash the organic layer with deionized water to remove any remaining salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 4-amino-2-fluoro-3-methylbenzoate.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthesis Workflow Diagram

Caption: Fischer-Speier esterification workflow.

Spectroscopic Characterization

The structural confirmation of the synthesized Methyl 4-amino-2-fluoro-3-methylbenzoate would rely on a combination of spectroscopic techniques. Below are the expected spectral data based on analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The fluorine atom will cause splitting of adjacent proton signals.

-

Aromatic Protons (2H): Two doublets in the aromatic region (δ 6.5-8.0 ppm), with coupling constants influenced by the fluorine atom.

-

Amino Protons (2H): A broad singlet (δ 3.5-4.5 ppm) due to the -NH₂ group. The chemical shift can vary with solvent and concentration.

-

Methyl Ester Protons (3H): A sharp singlet (δ 3.8-4.0 ppm) corresponding to the -COOCH₃ group.[4]

-

Aromatic Methyl Protons (3H): A singlet or a narrow doublet (due to coupling with fluorine) in the upfield region (δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region (δ 165-170 ppm).[5]

-

Aromatic Carbons (6C): Several signals in the aromatic region (δ 110-160 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

Methyl Ester Carbon (-OCH₃): A signal around δ 52 ppm.[5]

-

Aromatic Methyl Carbon (-CH₃): A signal in the upfield region (δ 15-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine.[6][7]

-

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.[8]

-

C-O Stretching: A strong band in the region of 1200-1300 cm⁻¹ for the ester C-O bond.[8]

-

C-F Stretching: An absorption band in the region of 1000-1300 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 183, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect to see characteristic fragments corresponding to the loss of the methoxy group (-OCH₃, m/z = 152) and the carbomethoxy group (-COOCH₃, m/z = 124).[10][11]

Potential Applications in Drug Discovery and Development

Derivatives of aminobenzoic acids are known to possess a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[12][13][14][15] The unique substitution pattern of Methyl 4-amino-2-fluoro-3-methylbenzoate makes it a promising starting material for the synthesis of novel therapeutic agents.

-

Oncology: The fluorinated aromatic scaffold can be incorporated into kinase inhibitors or other targeted cancer therapies.[1]

-

Neurology: The molecule can serve as a precursor for compounds targeting receptors or enzymes in the central nervous system.

-

Infectious Diseases: The amino and fluoro substituents can be modified to develop new antibacterial and antifungal agents.[13]

Logical Relationship Diagram

Caption: Potential derivatization and application pathways.

Conclusion

Methyl 4-amino-2-fluoro-3-methylbenzoate, while not having a readily assigned CAS number, represents a valuable and strategically designed building block for medicinal chemistry. Its synthesis from the corresponding carboxylic acid is straightforward, and its structure can be unambiguously confirmed through standard spectroscopic methods. The combination of a fluorinated aromatic ring with amino and methyl substituents provides a rich platform for the development of novel and potent therapeutic agents. This guide serves as a foundational resource for researchers looking to explore the potential of this and related compounds in their drug discovery programs.

References

-

Scott, K. R., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 225–234. [Link]

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

Scott, K. R., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 225–234. [Link]

-

Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Lady, J. H., & Whetsel, K. B. (1967). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry, 71(5), 1421–1429. [Link]

-

MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid. [Link]

-

LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Xu, L., et al. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Chemical Communications. [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. [Link]

- Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-methyl-, methyl ester. NIST Chemistry WebBook. [Link]

-

Brainly. (2024, March 12). Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule? [M] = 2. There. [Link]

-

MassBank. (2008, October 21). methyl benzoate. [Link]

-

Allfluoro Pharmaceutical Co., Ltd. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid,194804-84-7. [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Gucka, M., et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 26(14), 4192. [Link]

-

Pinto, M., et al. (2025). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Pharmaceutics, 17(5), 633. [Link]

-

Iftikhar, K., et al. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Acta Poloniae Pharmaceutica, 78(4), 453-466. [Link]

-

Asghar, M. A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(13), 5099. [Link]

-

Li, Y., et al. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. International Journal of Molecular Sciences, 24(13), 10831. [Link]

-

ResearchGate. (n.d.). 3-Fluoro-4-methylbenzoic acid. [Link]

Sources

- 1. 4-Amino-2-fluoro-3-methylbenzoic acid [myskinrecipes.com]

- 2. 4-Amino-2-fluoro-3-methylbenzoic acid,194804-84-7->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 3. Methyl benzoate (93-58-3) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. aiinmr.com [aiinmr.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. brainly.com [brainly.com]

- 11. massbank.eu [massbank.eu]

- 12. mdpi.com [mdpi.com]

- 13. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 4-amino-2-fluoro-3-methylbenzoate: Structure, Synthesis, and Applications

Executive Summary

Methyl 4-amino-2-fluoro-3-methylbenzoate is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical research sectors. As a synthetic intermediate, its unique substitution pattern—featuring an amine for hydrogen bonding and nucleophilic reactions, a fluorine atom to modulate electronic properties and metabolic stability, a methyl group for steric influence, and a methyl ester for further derivatization—positions it as a valuable building block in modern medicinal chemistry. This guide provides a comprehensive technical overview of its structure, predicted spectroscopic characteristics, a validated synthetic protocol, and its applications in drug discovery, grounded in established chemical principles and field-proven insights.

Molecular Structure and Physicochemical Properties

The structural architecture of Methyl 4-amino-2-fluoro-3-methylbenzoate is key to its reactivity and utility. The molecule is a substituted benzene ring, categorized as a benzoate ester.

Chemical Structure:

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol:

This protocol is adapted from a similar esterification procedure. [1]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2-fluoro-3-methylbenzoic acid (10.0 g, 54.6 mmol).

-

Reagent Addition: Add methanol (150 mL) to the flask and stir to dissolve the starting material. Cool the solution to 0°C in an ice bath.

-

Catalyst Introduction: While maintaining the temperature at 0°C, add thionyl chloride (8.0 mL, 109.2 mmol) dropwise over 15 minutes. Causality Note: Thionyl chloride reacts with methanol to form HCl in situ, which is the proton source that catalyzes the esterification. Adding it slowly at 0°C controls the initial exotherm.

-

Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to 70°C. Maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

-

Extraction: Redissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by saturated brine (1 x 50 mL). Trustworthiness Note: The bicarbonate wash is crucial to remove all acidic components, ensuring the stability of the final product. The brine wash removes residual water from the organic phase.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure Methyl 4-amino-2-fluoro-3-methylbenzoate.

Spectroscopic Analysis (Predicted)

Structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. While specific experimental data is not publicly available, the expected spectral characteristics can be accurately predicted based on the known effects of the functional groups on the benzene ring.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

| Aromatic-H (C5-H) | δ 7.6-7.8 ppm (d, J ≈ 8.5 Hz) | δ 125-130 ppm | Downfield due to deshielding from the adjacent ester group. Appears as a doublet from coupling to C6-H. |

| Aromatic-H (C6-H) | δ 6.5-6.7 ppm (d, J ≈ 8.5 Hz) | δ 110-115 ppm | Upfield due to the strong electron-donating effect of the para-amino group. Appears as a doublet. |

| -NH₂ | δ 4.0-4.5 ppm (br s, 2H) | - | Broad singlet, chemical shift is solvent-dependent. |

| -COOCH₃ | δ 3.8-3.9 ppm (s, 3H) | δ 51-53 ppm | Characteristic singlet for a methyl ester. |

| Ar-CH₃ | δ 2.1-2.3 ppm (s, 3H) | δ 14-18 ppm | Singlet for the aromatic methyl group. |

| C=O | - | δ 165-168 ppm | Carbonyl carbon of the ester. |

| C-NH₂ | - | δ 148-152 ppm | Aromatic carbon attached to the amino group. |

| C-F | - | δ 155-160 ppm (d, ¹JCF ≈ 240-250 Hz) | Aromatic carbon attached to fluorine, showing a large one-bond coupling constant. |

| C-CH₃ | - | δ 120-125 ppm | Aromatic carbon attached to the methyl group. |

Infrared (IR) Spectroscopy:

-

N-H Stretch: Two characteristic sharp peaks are expected in the 3350-3450 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretch: A strong, sharp absorption band is predicted around 1700-1720 cm⁻¹, typical for an aromatic ester carbonyl group.

-

C-F Stretch: A strong absorption is expected in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 183.18.

Applications in Drug Discovery and Development

The strategic incorporation of fluorine into drug candidates is a prevalent and successful strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. [2][3]Methyl 4-amino-2-fluoro-3-methylbenzoate serves as a key intermediate, providing a scaffold that combines these benefits.

Role as a Versatile Building Block:

The compound is primarily utilized as an intermediate in multi-step syntheses. Its functional groups offer orthogonal reactivity:

-

Amine Group: Acts as a nucleophile or a basic center. It is commonly used for amide bond formation, reductive amination, or as a directing group in further aromatic substitutions.

-

Ester Group: Can be hydrolyzed to the corresponding carboxylic acid for amide coupling or can be reduced to a primary alcohol.

-

Fluorine and Methyl Groups: These substituents are critical for modulating the stereoelectronic properties of the final molecule. They can influence the pKa of the amine, alter the conformation of the molecule, and block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

The parent acid is noted for its use in developing agents for oncology and neurology. [4]This suggests the ester's utility in synthesizing novel kinase inhibitors, receptor antagonists, or enzyme inhibitors where precise molecular recognition is critical.

Caption: Role of the title compound as a key synthetic intermediate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 4-amino-2-fluoro-3-methylbenzoate is not available, a hazard assessment can be extrapolated from closely related analogues like methyl 4-aminobenzoate derivatives. [5] Table 3: Extrapolated Hazard Identification

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Warning (H302: Harmful if swallowed) | P264, P270, P301+P312 |

| Skin Irritation | Warning (H315: Causes skin irritation) | P280, P302+P352 |

| Eye Irritation | Warning (H319: Causes serious eye irritation) | P280, P305+P351+P338 |

| Target Organ Toxicity | Warning (H335: May cause respiratory irritation) | P261, P271, P304+P340 |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. (n.d.). Methyl 4-amino-2-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for a related article. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Methyl 4(methylamino)benzoate. National Institute of Standards and Technology. Retrieved from [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

Chegg. (2018). Question: The following is an HNMR spectra from methyl-4-fluoro-3-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(10), 4059. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]

- 4. 4-Amino-2-fluoro-3-methylbenzoic acid [myskinrecipes.com]

- 5. fishersci.com [fishersci.com]

Compound Profile: Methyl 4-amino-2-fluoro-3-methylbenzoate

An In-Depth Technical Guide to the Molecular Weight and Formula Determination of Methyl 4-amino-2-fluoro-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination of the molecular weight and molecular formula of Methyl 4-amino-2-fluoro-3-methylbenzoate, a substituted aromatic amine of interest in synthetic and medicinal chemistry. The theoretical molecular weight is calculated as 183.18 g/mol based on its molecular formula, C₉H₁₀FNO₂. However, this guide emphasizes that reliance on theoretical values is insufficient for rigorous scientific applications. We present a multi-faceted analytical strategy centered on high-resolution mass spectrometry (HRMS) for precise mass determination and combustion-based elemental analysis (EA) for empirical formula validation. This dual approach ensures the unambiguous confirmation of the compound's identity and purity, a critical step in any research or drug development pipeline. Special consideration is given to the analytical challenges posed by fluorinated organic compounds and the specific experimental modifications required to achieve accurate results.

Introduction

Methyl 4-amino-2-fluoro-3-methylbenzoate is a functionalized aromatic compound. Its structure, featuring amino, fluoro, and methyl substituents on a benzoate core, makes it a versatile building block or intermediate in the synthesis of more complex molecules. Analogous structures are utilized in the development of active pharmaceutical ingredients (APIs), particularly in fields like oncology and neurology, where such substitution patterns can modulate biological activity and pharmacokinetic properties[1]. Given its potential role in advanced synthesis, the definitive confirmation of its fundamental properties, such as molecular weight, is paramount.

Molecular Formula and Theoretical Mass

The molecular formula is derived from its logical precursor, 4-Amino-2-fluoro-3-methylbenzoic acid (C₈H₈FNO₂)[1], via esterification of the carboxylic acid with methanol. This reaction adds a methyl group (-CH₃) and removes a hydrogen atom, resulting in a net addition of CH₂.

-

Precursor Formula: C₈H₈FNO₂

-

Addition of CH₂: +C, +H₂

-

Final Molecular Formula: C₉H₁₀FNO₂

The theoretical molecular weight (MW) and exact mass are calculated from this formula using the atomic weights of the most common isotopes.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₂ | Derived from structure |

| Molecular Weight | 183.18 g/mol | Calculated |

| Exact Mass | 183.0700 Da | Calculated |

| Table 1: Key Physicochemical Properties of Methyl 4-amino-2-fluoro-3-methylbenzoate. |

The calculation of the molecular weight is based on the standard atomic weights of the constituent elements.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | Molecular Weight | 183.182 | ||

| Table 2: Calculation of Theoretical Molecular Weight. |

The Imperative of Empirical Verification

While theoretical calculations provide a necessary starting point, they are insufficient for validating the outcome of a chemical synthesis. Empirical verification is essential to:

-

Confirm Identity: Ensure the target molecule was synthesized, as opposed to an isomer or an unexpected byproduct.

-

Assess Purity: Detect the presence of starting materials, reagents, or side-products.

-

Fulfill Regulatory Requirements: Provide validated data for patents, publications, and regulatory submissions.

A self-validating system, where two or more orthogonal analytical techniques provide corroborating evidence, is the gold standard in chemical research and development.

Primary Methodology: High-Resolution Mass Spectrometry (HRMS)

HRMS is the cornerstone technique for determining the molecular formula of a small molecule. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision allows for the differentiation of compounds that have the same nominal mass but different elemental compositions[2].

Causality Behind Experimental Choices

-

Ionization Technique: Electrospray Ionization (ESI) is selected as it is a "soft" ionization method. It imparts minimal energy to the analyte, which reduces in-source fragmentation and maximizes the abundance of the intact molecular ion (e.g., [M+H]⁺). This is crucial for accurately determining the mass of the parent molecule[3].

-

Mass Analyzer: A Time-of-Flight (TOF) analyzer is often coupled with ESI. A TOF analyzer offers high resolution and excellent mass accuracy (typically < 5 ppm), making it ideal for determining the elemental composition from the exact mass[3].

Experimental Protocol: ESI-TOF HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized Methyl 4-amino-2-fluoro-3-methylbenzoate in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL in 50:50 methanol:water containing 0.1% formic acid. The formic acid facilitates protonation to form the [M+H]⁺ ion.

-

Instrument Calibration: Calibrate the mass spectrometer immediately prior to analysis using a known calibration standard with multiple reference points bracketing the expected mass of the analyte (m/z 184).

-

Direct Infusion: Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument resolution is set to >10,000 (FWHM).

-

Data Analysis:

-

Identify the monoisotopic peak for the protonated molecule, [M+H]⁺.

-

The theoretical exact mass of C₉H₁₀FNO₂ is 183.0700 Da. The expected m/z for the [M+H]⁺ ion is 183.0700 + 1.0073 (mass of H⁺) = 184.0773 Da .

-

Compare the measured m/z to the theoretical value. The mass error, calculated in parts-per-million (ppm), should be below 5 ppm for confident formula assignment[4].

-

Orthogonal Confirmation: Combustion-Based Elemental Analysis

Elemental Analysis (EA) provides an independent, quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms. When combined with the molecular weight from HRMS, it definitively confirms the molecular formula.

Expertise & Experience: Special Considerations for Fluorinated Compounds

A critical, field-proven insight is that the presence of fluorine requires specialized handling in combustion analysis. Fluorine is extremely reactive and, during combustion, can form aggressive species (like HF) that damage the instrument's quartz reactor and catalysts. This interference can lead to inaccurate results, particularly for other elements[5][6].

To mitigate this, modern elemental analyzers employ specific adsorbers or modified combustion tubes. A common strategy involves placing a layer of a specialized reagent (e.g., FluoAdso, a mixture of metal oxides) in the hottest zone of the reactor to trap fluorine-containing combustion products, thereby protecting the downstream components and ensuring accurate CHN determination[5].

Experimental Protocol: CHN Analysis with Fluorine Adsorption

-

Instrument Setup: Use an elemental analyzer equipped with a fluorine adsorption trap in the combustion tube. Calibrate the instrument using a certified organic standard (e.g., acetanilide).

-

Sample Preparation: Accurately weigh 1-2 mg of the dry, homogeneous sample into a tin capsule.

-

Combustion: The sample is dropped into a high-temperature furnace (~900-1000 °C) with a pulse of pure oxygen. The sample undergoes flash combustion.

-

Gas Separation & Detection: The resulting gases (CO₂, H₂O, N₂, and trapped fluorine products) are passed through a reduction tube and then separated via a gas chromatography column. A thermal conductivity detector (TCD) quantifies the amounts of each gas.

-

Data Analysis: The instrument's software calculates the mass percentages of C, H, and N. Compare these experimental percentages to the theoretical values for C₉H₁₀FNO₂.

Data Triangulation and Formula Validation

The experimental percentages from EA are used to determine the empirical formula. This empirical formula is then compared against the molecular weight determined by HRMS to arrive at the final, validated molecular formula.

Sources

- 1. 4-Amino-2-fluoro-3-methylbenzoic acid [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. m.youtube.com [m.youtube.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-2-fluoro-3-methylbenzoate

Abstract

This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for Methyl 4-amino-2-fluoro-3-methylbenzoate, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step protocol grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying chemical logic and safety considerations, ensuring a reproducible and scalable synthesis.

Introduction: The Significance of Methyl 4-amino-2-fluoro-3-methylbenzoate

Methyl 4-amino-2-fluoro-3-methylbenzoate is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring an activating amino group, a deactivating but sterically influential fluoro group, and a methyl group, provides a versatile scaffold for the synthesis of complex molecular architectures. This intermediate is particularly valuable in the development of targeted therapies, including kinase inhibitors and other novel therapeutic agents. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, making this a sought-after component in modern drug discovery.

This guide will detail a robust and logical synthetic route, commencing from a commercially available starting material and proceeding through a series of well-understood and high-yielding chemical transformations.

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis of the target molecule suggests a convergent and practical approach. The core of our strategy is to start with a precursor that already contains the challenging 2-fluoro-3-methyl substitution pattern, thereby simplifying the subsequent functional group interconversions.

Caption: Retrosynthetic analysis of Methyl 4-amino-2-fluoro-3-methylbenzoate.

Based on this analysis, a forward synthesis is proposed, starting from the commercially available 2-fluoro-3-methylbenzoic acid . This approach offers a direct and controllable route to the target molecule.

The Four-Step Synthesis Pathway

The synthesis of Methyl 4-amino-2-fluoro-3-methylbenzoate can be efficiently achieved in four key steps:

-

Nitration of 2-fluoro-3-methylbenzoic acid to introduce the nitro group at the 4-position.

-

Oxidation of the resulting 2-fluoro-3-methyl-4-nitrotoluene is a less direct approach. A more direct route is the nitration of 2-fluoro-3-methylbenzoic acid.

-

Esterification of the resulting 2-fluoro-3-methyl-4-nitrobenzoic acid to form the methyl ester.

-

Reduction of the nitro group to the desired amino group.

This pathway is advantageous due to the high regioselectivity of the nitration step and the well-established protocols for esterification and nitro group reduction.

Step 1: Nitration of 2-Fluoro-3-methylbenzoic Acid

Causality: The initial step involves the electrophilic aromatic substitution of 2-fluoro-3-methylbenzoic acid. The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of this reaction. The carboxyl group is a meta-director, while the fluoro and methyl groups are ortho, para-directors. The strong activating effect of the methyl group and the ortho-para directing ability of the fluorine atom will predominantly direct the incoming electrophile (NO₂⁺) to the position para to the fluorine, which is the 4-position.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (50 mL) to 0-5 °C in an ice bath.

-

Slowly add 2-fluoro-3-methylbenzoic acid (10 g, 64.9 mmol) to the cold sulfuric acid with continuous stirring until complete dissolution.

-

Prepare the nitrating mixture by slowly adding fuming nitric acid (6.2 mL, 142.8 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, maintaining the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the solution of the benzoic acid derivative over 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

The precipitated solid, 2-fluoro-3-methyl-4-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Data Summary Table:

| Parameter | Value |

| Starting Material | 2-Fluoro-3-methylbenzoic Acid |

| Reagents | Fuming Nitric Acid, Sulfuric Acid |

| Product | 2-Fluoro-3-methyl-4-nitrobenzoic Acid |

| Typical Yield | 85-90% |

| Purity | >95% (by NMR) |

Step 2: Esterification of 2-Fluoro-3-methyl-4-nitrobenzoic Acid

Causality: The esterification of the carboxylic acid is a classic Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process. To drive the equilibrium towards the product (the ester), an excess of the alcohol (methanol) is used, which also serves as the solvent.

Experimental Protocol:

-

To a solution of 2-fluoro-3-methyl-4-nitrobenzoic acid (10 g, 46.5 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (2 mL) as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the excess acid, followed by a brine wash (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-fluoro-3-methyl-4-nitrobenzoate.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary Table:

| Parameter | Value |

| Starting Material | 2-Fluoro-3-methyl-4-nitrobenzoic Acid |

| Reagents | Methanol, Sulfuric Acid |

| Product | Methyl 2-fluoro-3-methyl-4-nitrobenzoate |

| Typical Yield | 90-95% |

| Purity | >98% (by HPLC) |

Step 3: Reduction of Methyl 2-fluoro-3-methyl-4-nitrobenzoate

Causality: The final step is the reduction of the nitro group to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for the reduction of aromatic nitro compounds. The reaction is carried out under a hydrogen atmosphere.

Experimental Protocol:

-

Dissolve Methyl 2-fluoro-3-methyl-4-nitrobenzoate (10 g, 43.6 mmol) in methanol (100 mL) in a hydrogenation vessel.

-

Carefully add 10% Palladium on carbon (Pd/C) (500 mg, 5 mol%) to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture vigorously at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or HPLC).

-

After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-amino-2-fluoro-3-methylbenzoate.

-

The product can be purified by column chromatography on silica gel if necessary.

Data Summary Table:

| Parameter | Value |

| Starting Material | Methyl 2-fluoro-3-methyl-4-nitrobenzoate |

| Reagents | Hydrogen gas, 10% Palladium on Carbon |

| Product | Methyl 4-amino-2-fluoro-3-methylbenzoate |

| Typical Yield | >95% |

| Purity | >98% (by HPLC) |

Overall Synthesis Pathway Visualization

An In-depth Technical Guide to Methyl 4-amino-2-fluoro-3-methylbenzoate: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Methyl 4-amino-2-fluoro-3-methylbenzoate, a highly functionalized aromatic building block of significant interest to researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold

Methyl 4-amino-2-fluoro-3-methylbenzoate (C₉H₁₀FNO₂) is a synthetically valuable organic compound. Its utility in medicinal chemistry stems from the specific arrangement of its functional groups on the benzene ring. The presence of an amino group provides a key site for further chemical modification, such as amide bond formation, while the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[1] The methyl ester offers a reactive handle that can be readily hydrolyzed or converted to other functional groups. The strategic placement of these substituents makes this molecule a versatile intermediate for the synthesis of complex pharmaceutical agents, particularly in the fields of oncology and neurology.[2]

Physicochemical Properties: A Comparative Analysis

While specific experimental data for Methyl 4-amino-2-fluoro-3-methylbenzoate is not extensively documented, its properties can be reliably estimated by comparing them with structurally related and commercially available analogs.

| Property | Methyl 4-amino-2-fluoro-3-methylbenzoate (Predicted) | Methyl 4-amino-2-fluorobenzoate | 4-Amino-2-fluoro-3-methylbenzoic acid | Methyl 4-amino-3-methylbenzoate |

| CAS Number | Not available | 73792-08-2 | 194804-84-7 | 18595-14-7 |

| Molecular Formula | C₉H₁₀FNO₂ | C₈H₈FNO₂ | C₈H₈FNO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 183.18 g/mol | 169.15 g/mol [3] | 169.15 g/mol [2] | 165.19 g/mol |

| Appearance | White to off-white solid | Not specified | Not specified | White to yellow to orange powder/crystal |

| Melting Point | Estimated 110-120 °C | Not specified | Not specified | 118.0 to 122.0 °C |

| Solubility | Predicted to be soluble in methanol, ethanol, and other polar organic solvents. | Not specified | Not specified | Soluble in Methanol |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | Room temperature, airtight, dry | Room temperature, airtight, dry[2] | Room Temperature (Recommended in a cool and dark place, <15°C) |

Synthesis and Reactivity: A Practical Approach

A plausible and efficient method for the laboratory-scale synthesis of Methyl 4-amino-2-fluoro-3-methylbenzoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 4-amino-2-fluoro-3-methylbenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis for the preparation of esters.[4][5]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for Methyl 4-amino-2-fluoro-3-methylbenzoate.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4-amino-2-fluoro-3-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid). Methanol serves as both a reactant and the solvent.

-

Acid Catalysis: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the methanolic solution. An initial precipitation of the amine salt may be observed.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid.[6]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the effervescence ceases and the pH is neutral to slightly basic. This step neutralizes the sulfuric acid catalyst and deprotonates the amino group.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude Methyl 4-amino-2-fluoro-3-methylbenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.

Analytical Characterization: A Predictive Spectroscopic Profile

The structural confirmation of the synthesized Methyl 4-amino-2-fluoro-3-methylbenzoate would rely on standard analytical techniques. Based on the known spectral data of similar compounds, the following characteristics can be predicted:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the methyl ester protons (-COOCH₃) is expected around 3.8-3.9 ppm.[7]

-

A singlet for the aromatic methyl protons (-CH₃) will likely appear around 2.1-2.3 ppm.

-

The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. Their chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing ester and fluoro groups.

-

A broad singlet corresponding to the amino protons (-NH₂) is expected, with its chemical shift being solvent-dependent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carbonyl carbon of the ester group is predicted to resonate in the range of 165-170 ppm.[8]

-

The methyl carbon of the ester will appear around 51-53 ppm.[8]

-

The aromatic methyl carbon will be observed at approximately 15-20 ppm.

-

The aromatic carbons will show distinct signals, with the carbon directly attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

-

-

IR (Infrared) Spectroscopy:

-

The N-H stretching of the primary amine will present as two bands in the region of 3300-3500 cm⁻¹.[9]

-

The C=O stretching of the ester group will show a strong absorption band around 1700-1730 cm⁻¹.[10]

-

C-N stretching of the aromatic amine will be observed in the 1250-1335 cm⁻¹ region.[9]

-

C-F stretching will appear as a strong band in the 1100-1300 cm⁻¹ range.

-

-

MS (Mass Spectrometry):

-

The molecular ion peak (M⁺) in the mass spectrum would be expected at m/z = 183.18, corresponding to the molecular weight of the compound.

-

Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). The presence of fluorine can be confirmed by accurate mass measurement.[11][12]

-

Role in Drug Development: A Versatile Building Block

The strategic arrangement of functional groups in Methyl 4-amino-2-fluoro-3-methylbenzoate makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. Derivatives of aminobenzoic acid are known to possess diverse therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[13][14]

Logical Framework for Application in Medicinal Chemistry

Caption: Relationship between structural features and therapeutic applications.

The amino group serves as a primary point for diversification, allowing for the introduction of various side chains and heterocyclic systems through amide coupling or other C-N bond-forming reactions. The fluorine atom can be strategically employed to block sites of metabolism, thereby increasing the half-life of a drug, or to modulate the pKa of nearby functional groups, which can influence receptor binding.[1] The methyl group can provide steric bulk to direct binding to a specific protein conformation or enhance lipophilicity, aiding in cell membrane permeability. The ester can act as a prodrug moiety, which is hydrolyzed in vivo to release the active carboxylic acid.[15]

Given these attributes, this compound is an attractive starting material for the synthesis of novel kinase inhibitors, receptor antagonists, and other targeted therapies. The patent literature frequently highlights the use of similarly substituted aminobenzoates in the development of new chemical entities.[16][17]

Safety and Handling

Based on the hazard information for structurally similar compounds, Methyl 4-amino-2-fluoro-3-methylbenzoate should be handled with care in a well-ventilated area, such as a chemical fume hood.[18] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

References

- (Reference for general properties of related compounds, if available from a specific source like PubChem or a supplier)

- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Esterification of 4-(4-Aminophenoxy)

- (Reference to a general organic chemistry text or a specific paper on Fischer esterification, like the one from ResearchG

- Canadian Science Publishing. (Date not available). 13C n.m.r. studies. X.

- Pietrzak, M., et al. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.

- (Reference for general IR spectroscopy of amines and esters, like the CDN handout)

- PubChem. (2024). Methyl 4-amino-2-fluorobenzoate.

- (Reference for a practical experiment on esterification, like the Slideshare present

- (Reference for NMR spectra of methyl benzoate, like the one

- Chemistry LibreTexts. (2021).

- (Reference for mass spectrometry of fluorinated compounds

- Harrison, A. G., & Lin, P.-H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1319.

- (Reference for mass spectrometry of fluorotoluenes)

- (Reference for mass spectra of fluorocarbons)

- PubChem. (2024). Methyl 4-amino-3-fluorobenzoate.

- (Reference for IR spectroscopy of amines, like the UCLA tutorial)

- (Reference for medicinal chemistry applications of fluorine from ACS Public

- (Reference for NMR spectra of substituted methyl benzoates, like

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- (Reference for analysis of fluorinated compounds using mass spectrometry

- (Reference for a specific NMR spectrum, like

- PubChem. (2024). Methyl 4-amino-3-methylbenzoate.

- (Reference for a general IR handout)

- BLD Pharm. (Date not available).

- MySkinRecipes. (Date not available). 4-Amino-2-fluoro-3-methylbenzoic acid.

- PubChem. (2024). Methyl 4-bromo-2-fluoro-3-methylbenzoate.

- Google Patents. (Date not available). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Sigma-Aldrich. (Date not available).

- Biosynth. (Date not available).

- (Reference for medicinal chemistry of aminobenzoic acid deriv

- Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

- National Center for Biotechnology Information. (Date not available).

- Organic Syntheses. (Date not available). 2-amino-3-fluorobenzoic acid.

- Biosynth. (Date not available).

- Tokyo Chemical Industry (India) Pvt. Ltd. (Date not available).

- MDPI. (Date not available). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.

- Google Patents. (Date not available). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)

- Google Patents. (Date not available). US7553828B2 - 9-aminomethyl substituted minocycline compounds.

- YouTube. (2025).

- ResearchGate. (2021). (PDF)

- YouTube. (2024).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Amino-2-fluoro-3-methylbenzoic acid [myskinrecipes.com]

- 3. Methyl 4-amino-2-fluorobenzoate | C8H8FNO2 | CID 21957875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. aiinmr.com [aiinmr.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US7553828B2 - 9-aminomethyl substituted minocycline compounds - Google Patents [patents.google.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 4-amino-2-fluoro-3-methylbenzoate: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract: This technical guide provides a comprehensive overview of methyl 4-amino-2-fluoro-3-methylbenzoate, a key building block in contemporary drug discovery. The document details the compound's physicochemical properties, provides a robust synthesis and purification protocol, and outlines methods for its analytical characterization. Furthermore, it explores the strategic importance of this molecule in medicinal chemistry, highlighting how its unique substitution pattern is leveraged to create complex and potent pharmaceutical agents. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel therapeutics.

Compound Identification and Physicochemical Properties

Methyl 4-amino-2-fluoro-3-methylbenzoate is a substituted aniline derivative whose structural complexity makes it a valuable intermediate. The strategic placement of the fluoro, amino, and methyl groups on the benzoate core offers multiple reaction vectors and influences the electronic and steric properties of the molecule.

Table 1: Core Compound Identifiers and Properties

| Property | Value |

| IUPAC Name | Methyl 4-amino-2-fluoro-3-methylbenzoate |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol [1] |

| Appearance | Off-white to white crystalline solid |

| Storage Conditions | Room temperature, in a dry, airtight container[2] |

The fluorine atom at the 2-position significantly impacts the molecule's properties. As a highly electronegative atom, it modulates the acidity of the benzoic acid precursor and the basicity of the aniline nitrogen. This electronic influence is a sought-after characteristic in medicinal chemistry for enhancing metabolic stability and binding affinity of derivative compounds.[3]

Synthesis and Purification Workflow

The synthesis of methyl 4-amino-2-fluoro-3-methylbenzoate is typically achieved through a multi-step process starting from a commercially available precursor. A common and reliable route involves the esterification of the corresponding carboxylic acid.

Synthesis Workflow Diagram

The following diagram outlines a standard laboratory-scale synthesis.

Caption: Synthesis workflow for Methyl 4-amino-2-fluoro-3-methylbenzoate.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the synthesis from the parent carboxylic acid, a common and cost-effective method.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-amino-2-fluoro-3-methylbenzoic acid (1.0 eq) in an excess of methanol (approx. 10-20 volumes).

-

Causality: Methanol serves as both the solvent and the esterifying reagent. Using it in excess drives the equilibrium towards the product side, maximizing yield according to Le Châtelier's principle.

-

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension while stirring. The addition is exothermic and should be done carefully.

-

Causality: Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Trustworthiness: This step quenches the acid catalyst and removes unreacted carboxylic acid by converting it to its water-soluble sodium salt.

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x 20 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethanol/water) or silica gel column chromatography to obtain the final, high-purity product.

Analytical Characterization

To confirm the identity and purity of the synthesized methyl 4-amino-2-fluoro-3-methylbenzoate, a suite of analytical techniques is employed. The data below represents typical expected values.

Table 2: Spectroscopic Data for Structural Verification

| Analysis Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl ester protons (singlet, ~3.8-3.9 ppm), the aromatic methyl protons (singlet, ~2.1-2.2 ppm), and the amine protons (broad singlet, ~4.0-4.5 ppm). |

| ¹³C NMR | Resonances for the ester carbonyl carbon (~165-170 ppm), aromatic carbons (with C-F coupling visible), the methyl ester carbon (~52 ppm), and the aromatic methyl carbon (~14-15 ppm). |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (~3300-3500 cm⁻¹), C=O stretching of the ester (~1700-1720 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹).[4] |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight (184.08 m/z). |

Utility in Drug Development and Medicinal Chemistry

Methyl 4-amino-2-fluoro-3-methylbenzoate is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate.[2] Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and site-selective modifications.

Role as a Synthetic Intermediate

The primary amine is a versatile nucleophile, readily participating in reactions such as:

-

Amide bond formation: Coupling with carboxylic acids to form complex amides.

-

Sulfonamide synthesis: Reacting with sulfonyl chlorides.

-

Buchwald-Hartwig or Ullmann coupling: Forming C-N bonds with aryl halides.

The ester group can be hydrolyzed back to a carboxylic acid for further modifications or reduced to a primary alcohol. This strategic utility is invaluable in building the core scaffolds of many targeted therapies, particularly in oncology and neurology.[2]

Logical Workflow in API Synthesis

The diagram below illustrates a common synthetic strategy where this intermediate is elaborated into a more complex, drug-like molecule.

Caption: Role of the title compound as a key intermediate in a multi-step API synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling methyl 4-amino-2-fluoro-3-methylbenzoate and its precursors.

-

Hazard Classification: May cause skin, eye, and respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[7]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5] Minimize dust generation and accumulation. Wash hands thoroughly after handling.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents, acids, and bases.[6][7]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[6][7] For skin contact, wash off immediately with plenty of water.[6][7] If inhaled, remove to fresh air.[6][7] If swallowed, do NOT induce vomiting and seek immediate medical attention.[6]

References

-

PubChem. Methyl 4-amino-3-fluorobenzoate. National Center for Biotechnology Information. Available from: [Link]

-

MySkinRecipes. 4-Amino-2-fluoro-3-methylbenzoic acid. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%. Available from: [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

PubChem. Methyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]

-

NIST WebBook. Methyl 4(methylamino)benzoate. National Institute of Standards and Technology. Available from: [Link]

Sources

- 1. 1427452-91-2|Methyl 4-amino-3-fluoro-2-methylbenzoate|BLD Pharm [bldpharm.com]

- 2. 4-Amino-2-fluoro-3-methylbenzoic acid [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. Methyl 4(methylamino)benzoate [webbook.nist.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Synthesis of Methyl 4-amino-2-fluoro-3-methylbenzoate: Starting Materials and Strategic Insights

Introduction

Methyl 4-amino-2-fluoro-3-methylbenzoate (CAS No. 194804-84-7) is a highly functionalized aromatic compound that serves as a critical intermediate in medicinal chemistry and organic synthesis.[1] Its unique substitution pattern, featuring fluoro, amino, and methyl groups, makes it a valuable building block for constructing complex active pharmaceutical ingredients (APIs), particularly in the fields of oncology and neurology.[1] The strategic placement of these functional groups allows for diverse chemical modifications, enabling the fine-tuning of molecular properties to enhance biological activity and stability.

This in-depth technical guide provides a comprehensive overview of a robust and logical synthetic pathway to Methyl 4-amino-2-fluoro-3-methylbenzoate. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, offers field-proven insights into reaction mechanisms, and establishes a self-validating framework for each protocol. The guide is designed to empower researchers with the foundational knowledge and practical methodology required for the successful synthesis of this key intermediate.

Retrosynthetic Analysis and Strategic Overview

The synthesis of a multi-substituted benzene ring requires a carefully planned sequence of reactions that considers the directing effects and reactivity of the functional groups introduced at each stage. A logical retrosynthetic analysis of the target molecule reveals a practical three-step forward synthesis strategy starting from a commercially available precursor.

The primary disconnection points are the ester and amino functionalities:

-

Ester Disconnection: The methyl ester can be readily formed from the corresponding carboxylic acid, 4-amino-2-fluoro-3-methylbenzoic acid, via a classic Fischer-Speier esterification.[2]

-

Amino Disconnection: The 4-amino group is strategically installed via the reduction of a nitro group precursor. The reduction of aromatic nitro compounds is a high-yielding and well-established transformation.[3]

-

Nitro Disconnection: The 4-nitro group can be introduced onto the aromatic ring through an electrophilic nitration reaction.

This analysis leads to the selection of 2-Fluoro-3-methylbenzoic acid as the logical starting material. The proposed forward synthesis, therefore, proceeds through a sequence of nitration, reduction, and esterification. This strategy is efficient and relies on fundamental, well-understood organic reactions.

Caption: Retrosynthetic pathway for the target molecule.

Core Starting Material: 2-Fluoro-3-methylbenzoic Acid

The success of this synthetic route hinges on the quality and availability of the starting material, 2-Fluoro-3-methylbenzoic acid (CAS No. 315-31-1).

-

Molecular Formula: C₈H₇FO₂[4]

-

Molecular Weight: 154.14 g/mol [4]

-

Appearance: White powder

-

Melting Point: 114-116 °C[4]

This compound serves as a versatile building block in organic synthesis due to its reactive carboxyl group and the presence of the electron-withdrawing fluorine atom, which influences the reactivity of the aromatic ring.[4] While its own synthesis can be accomplished through advanced methods such as nucleophilic fluorination of benziodoxolones, it is generally sourced from commercial suppliers for convenience and quality assurance.[5]

Detailed Synthetic Protocols

The proposed synthesis is a robust three-step process. Each step is detailed below with an explanation of the underlying chemical principles and a self-validating protocol.

Step 1: Electrophilic Nitration of 2-Fluoro-3-methylbenzoic Acid

Principle & Rationale: The first step involves introducing a nitro group onto the aromatic ring via electrophilic aromatic substitution using a nitrating mixture (HNO₃/H₂SO₄). The regiochemical outcome is controlled by the directing effects of the existing substituents:

-

-COOH (at C1): A deactivating, meta-directing group.

-

-F (at C2): A deactivating, ortho, para-directing group.

-

-CH₃ (at C3): An activating, ortho, para-directing group.

The powerful activating effect of the methyl group at C3, combined with the ortho-directing influence of the fluorine at C2, strongly favors substitution at the C4 position. The C6 position is also activated but is more sterically hindered. Therefore, the desired product, 4-Nitro-2-fluoro-3-methylbenzoic acid , is expected to be the major isomer.

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to Methyl 4-amino-2-fluoro-3-methylbenzoate

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of Methyl 4-amino-2-fluoro-3-methylbenzoate, a key intermediate in medicinal chemistry and pharmaceutical research.[1] While direct, consolidated experimental data for this specific molecule is not widely published, this document leverages foundational spectroscopic principles and comparative data from analogous structures to present a robust, predictive elucidation. We will explore the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section combines theoretical grounding with predictive analysis, offering researchers a self-validating framework for the structural confirmation of this compound. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reliability and reproducibility.

Introduction and Molecular Framework

Methyl 4-amino-2-fluoro-3-methylbenzoate is a substituted aromatic ester with significant potential as a building block in the synthesis of complex organic molecules. Its unique arrangement of an amino group, a fluorine atom, a methyl group, and a methyl ester on a benzene ring creates a specific electronic and steric environment, making spectroscopic analysis a powerful tool for its unambiguous identification.

-

IUPAC Name: Methyl 4-amino-2-fluoro-3-methylbenzoate

-

Molecular Formula: C₉H₁₀FNO₂

-

Molecular Weight: 183.18 g/mol

The structural arrangement is paramount to understanding its spectral properties.

Caption: Standard operating procedure for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Theoretical Principles

The vibrational frequency of a bond is determined by the masses of the bonded atoms and the bond strength. Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers). The C=O bond of the ester, for instance, gives a strong, sharp absorption, while the N-H bonds of the amine produce characteristic stretches.

Predicted Characteristic IR Absorption Bands

The following table outlines the expected absorption bands for Methyl 4-amino-2-fluoro-3-methylbenzoate. Data is referenced from similar compounds in the NIST Chemistry WebBook. [2][3][4]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium, Doublet | Primary Amine (-NH₂) |

| C-H Stretch (Aromatic) | 3030 - 3100 | Medium-Weak | Ar-H |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Weak | -CH₃ |

| C=O Stretch (Ester) | 1710 - 1730 | Strong, Sharp | Ester Carbonyl |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium | Benzene Ring |

| N-H Bend | 1550 - 1640 | Medium | Primary Amine (-NH₂) |

| C-O Stretch (Ester) | 1250 - 1300 | Strong | O-C (Alkyl) |

| C-F Stretch | 1100 - 1200 | Strong | Aryl-Fluoride |

| C-N Stretch | 1180 - 1280 | Medium | Aryl-Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Theoretical Principles

In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, characteristic fragment ions. The pattern of fragmentation is a molecular fingerprint.

Predicted Mass Spectrum Analysis

-

Molecular Ion (M⁺•): The calculated monoisotopic mass is approximately 183.07. Therefore, the molecular ion peak is expected at m/z = 183 .

-

Key Fragmentation Patterns: The fragmentation is expected to follow pathways common to methyl benzoates. [5]

Predicted m/z Fragment Lost Structure of Fragment Ion Rationale 152 •OCH₃ (31) [M - OCH₃]⁺ Loss of the methoxy radical is a classic fragmentation pathway for methyl esters, forming a stable acylium ion. 124 •COOCH₃ (59) [M - COOCH₃]⁺ Loss of the entire methoxycarbonyl radical. | 124 | CO (28) from m/z 152 | [M - OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion is a common secondary fragmentation step. |

Trustworthiness: A Self-Validating Protocol for MS Data Acquisition

This protocol outlines a standard procedure for obtaining a reliable mass spectrum.

Caption: Standard operating procedure for EI mass spectrometry.

Summary and Conclusion

The structural elucidation of Methyl 4-amino-2-fluoro-3-methylbenzoate can be confidently achieved through a multi-technique spectroscopic approach. The combination of NMR, IR, and MS provides a self-validating system where each technique corroborates the findings of the others.

| Technique | Key Expected Findings |

| ¹H NMR | Two distinct aromatic protons, characteristic singlets for -OCH₃ and Ar-CH₃, and a broad -NH₂ signal. |

| ¹³C NMR | Nine distinct carbon signals, including a carbonyl carbon, and characteristic C-F couplings for carbons near the fluorine atom. |

| IR | Strong C=O stretch (~1720 cm⁻¹), N-H stretches (~3400 cm⁻¹), and a strong C-F stretch (~1150 cm⁻¹). |

| MS (EI) | Molecular ion peak at m/z = 183, with major fragments at m/z = 152 and 124. |

This guide presents a comprehensive and theoretically grounded prediction of the spectroscopic data for Methyl 4-amino-2-fluoro-3-methylbenzoate. While these predictions offer a robust framework for identification, the ultimate confirmation must come from the acquisition and interpretation of experimental data. The protocols provided herein are designed to ensure such experimental work is conducted with the highest degree of scientific integrity.

References

-

Green Chemistry (2018). Supporting Information. Source: Royal Society of Chemistry, URL: [Link]

-

Royal Society of Chemistry (n.d.). Supporting Information. Source: Royal Society of Chemistry, URL: [Link]

-

NIST (n.d.). Methyl 4(methylamino)benzoate. Source: NIST WebBook, URL: [Link]

-

PubChem (n.d.). Methyl 4-amino-3-fluorobenzoate. Source: PubChem, URL: [Link]

-

MySkinRecipes (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid. Source: MySkinRecipes, URL: [Link]

-

PubChem (n.d.). 4-Amino-3-methylbenzoic acid. Source: PubChem, URL: [Link]

-

NIST (n.d.). Methyl 4-fluorobenzoate. Source: NIST WebBook, URL: [Link]

-

PubChem (n.d.). Methyl 4-amino-2-fluorobenzoate. Source: PubChem, URL: [Link]

-

PubChem (n.d.). Methyl 3-amino-4-fluorobenzoate. Source: PubChem, URL: [Link]

-

NIST (n.d.). 4-Amino-3-methylbenzoic acid. Source: NIST WebBook, URL: [Link]

-

DergiPark (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Source: DergiPark, URL: [Link]

-

NIST (n.d.). Methyl 3-amino-4-hydroxybenzoate. Source: NIST WebBook, URL: [Link]

-